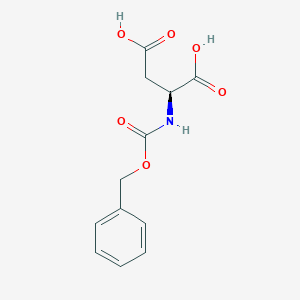

Z-Asp-OH

Description

Nomenclature and Chemical Context of Z-Asp-OH and Related Derivatives

Understanding the nomenclature and chemical context of this compound is crucial for appreciating its role in chemical synthesis.

Systematic Naming and Common Synonyms (e.g., N-Benzyloxycarbonyl-L-aspartic acid)

This compound is commonly known by several names, reflecting its chemical structure and the protecting group it contains. The systematic name for the L-isomer is N-Benzyloxycarbonyl-L-aspartic acid. iris-biotech.deontosight.aiadventchembio.comchemspider.com Other frequently used synonyms include Cbthis compound and N-Carbobenzoxy-L-aspartic acid. iris-biotech.deadventchembio.comnih.govpeptide.com The "Z" in this compound is an abbreviation for the benzyloxycarbonyl group, also known as the carbobenzoxy (Cbz) group. peptide.combachem.comwikipedia.orgwikipedia.org

For the DL-form, synonyms include Z-DL-Asp-OH and N-Carbobenzoxy-DL-aspartic Acid. nih.gov

Relationship to Aspartic Acid and Other Amino Acid Derivatives

This compound is a direct derivative of aspartic acid, an acidic amino acid with two carboxyl groups and one amino group. chemicalbook.com In this compound, the alpha-amino group of aspartic acid is modified by the attachment of the benzyloxycarbonyl (Z or Cbz) group. ontosight.aichemsrc.com This modification is a key strategy in organic synthesis to control the reactivity of the amino group. ontosight.aiyoutube.com

Aspartic acid derivatives like this compound are utilized in various chemical processes, particularly in the synthesis of peptides. chemsrc.commedchemexpress.comtargetmol.com Other related protected aspartic acid derivatives exist, such as those with protected side-chain carboxyl groups, for instance, Z-Asp(OBzl)-OH (N-Cbz-L-aspartic Acid 4-Benzyl Ester) targetmol.comnih.govchempep.comchemicalbook.com and Z-Asp(OtBu)-OH (N-Benzyloxycarbonyl-L-aspartic Acid 4-tert-Butyl Ester) tcichemicals.com. These derivatives allow for selective manipulation of different functional groups within the aspartic acid molecule during complex syntheses.

Protective Group Chemistry: The Benzyloxycarbonyl (Z-Group)

The benzyloxycarbonyl (Z or Cbz) group is a fundamental protecting group in organic chemistry, especially in the context of amine protection. bachem.comyoutube.commasterorganicchemistry.com Its introduction onto the alpha-amino group of amino acids like aspartic acid is a crucial step in many synthetic strategies. ontosight.ai

The primary role of the Z-group in peptide synthesis is to protect the alpha-amino group of an amino acid, preventing unwanted reactions during the formation of peptide bonds. ontosight.aiwikipedia.orgmasterorganicchemistry.com By masking the highly reactive amino group, the Z-group ensures that the coupling reaction occurs specifically between the carboxyl group of one amino acid and the deprotected amino group of another, allowing for the controlled, stepwise elongation of a peptide chain. ontosight.ai This "reactivity masking" is essential for preventing uncontrolled polymerization and ensuring the correct peptide sequence. peptide.comwikipedia.org The Z-group is typically introduced by reaction with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) in the presence of a base. wikipedia.orgyoutube.com

The Z-group is considered a temporary protecting group in solution-phase peptide synthesis. bachem.comwikipedia.orgresearchgate.net It is stable under a range of conditions but can be selectively removed when necessary. bachem.comresearchgate.net Common methods for Z-group removal include catalytic hydrogenation or treatment with strong acids like HBr in acetic acid. bachem.comwikipedia.orgmasterorganicchemistry.com This ability to be selectively cleaved is a key characteristic of effective protecting groups. researchgate.net

While the Z-group was historically significant and remains relevant, particularly in solution-phase peptide synthesis, other N-protecting groups have gained prominence, especially in solid-phase peptide synthesis (SPPS). peptide.comwikipedia.orgresearchgate.net The most widely used N-protecting group in SPPS is the 9-fluorenylmethoxycarbonyl (Fmoc) group. peptide.comresearchgate.netnih.gov

The key difference between the Z and Fmoc groups lies in their cleavage conditions, which is a concept known as orthogonality. peptide.comresearchgate.net The Z-group is typically removed by acidolysis or hydrogenation, while the Fmoc group is removed under mild basic conditions, commonly using piperidine (B6355638). masterorganicchemistry.comnih.govchempep.com This orthogonality allows for the selective deprotection of either the alpha-amino group (protected by Fmoc) or certain side-chain functional groups (which might be protected by Z or other acid-labile groups) independently. peptide.comresearchgate.netnih.gov

Another commonly used protecting group is the tert-butyloxycarbonyl (Boc) group, which is removed by strong acids like trifluoroacetic acid (TFA). peptide.commasterorganicchemistry.comchempep.com The Boc/Benzyl (Bn) strategy is another orthogonal protection scheme used in peptide synthesis. researchgate.net

The choice of N-protecting group, along with appropriate side-chain protecting groups, is critical for the success of peptide synthesis, particularly for complex or long peptides, and influences potential side reactions such as aspartimide formation, which is a significant issue when synthesizing peptides containing aspartic acid residues, especially in Fmoc chemistry. nih.govgoogle.comiris-biotech.de New protecting groups for the aspartic acid side chain are being developed to minimize this issue. google.comiris-biotech.denih.govsigmaaldrich.com

Here is a comparison of common N-protecting groups:

| Protecting Group | Abbreviation | Cleavage Conditions | Primary Application | Orthogonality with |

| Benzyloxycarbonyl | Z, Cbz | Acidolysis (e.g., HBr/AcOH), Hydrogenation bachem.comwikipedia.orgmasterorganicchemistry.com | Solution-phase peptide synthesis, Side-chain protection peptide.combachem.comwikipedia.orgresearchgate.net | Fmoc (base-labile) researchgate.netnih.govchempep.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., piperidine) masterorganicchemistry.comnih.govchempep.com | Solid-phase peptide synthesis peptide.comresearchgate.netnih.gov | Z (acid-labile/hydrogenation), Boc (acid-labile) masterorganicchemistry.comresearchgate.netnih.gov |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) peptide.commasterorganicchemistry.comchempep.com | Solid-phase peptide synthesis (less common now), Side-chain protection peptide.comresearchgate.netchempep.com | Fmoc (base-labile) masterorganicchemistry.comresearchgate.netnih.gov |

Role of Z-Group in Peptide Synthesis and Protection

Historical Context and Evolution of this compound in Research

The benzyloxycarbonyl group, and consequently this compound as a protected amino acid utilizing this group, has a significant historical context in the development of peptide synthesis. The Z-group was first introduced by Leonidas Zervas in the early 1930s. wikipedia.orgwikipedia.org Together with Max Bergmann, Zervas developed the Bergmann-Zervas synthesis in 1932, which utilized the Z-group for the protection of the N-terminus of amino acids. wikipedia.orgwikipedia.org This methodology was groundbreaking as it provided the first reliable laboratory method for the controlled chemical synthesis of peptides, including those with reactive side chains, and helped prevent racemization of the protected amino acids. wikipedia.orgwikipedia.org

The Bergmann-Zervas synthesis, relying on the Z-group, remained the standard approach for peptide synthesis for approximately two decades. wikipedia.orgwikipedia.org Its development is considered a pivotal moment that established synthetic peptide chemistry as a distinct scientific field. wikipedia.orgwikipedia.org While newer methods and protecting groups like Boc and Fmoc emerged in the following decades and became more prevalent, particularly with the advent of solid-phase peptide synthesis, the Z-group has retained its utility. peptide.comwikipedia.orgresearchgate.net Today, while less common for alpha-amino protection in routine SPPS compared to Fmoc, the Z-group is still valuable, especially in solution-phase synthesis and for the protection of certain amino acid side chains. peptide.comwikipedia.orgresearchgate.net The historical significance of the Z-group and the Bergmann-Zervas synthesis underscores the foundational role of compounds like this compound in the evolution of chemical research into complex biomolecules.

Significance of this compound as a Building Block in Complex Molecular Synthesis

This compound holds considerable significance as a versatile building block in the synthesis of complex molecules, primarily due to the presence of the cleavable Cbz protecting group and the reactive carboxylic acid functionalities inherent to the aspartic acid structure. The Cbz group allows for controlled reactivity of the amino group, a fundamental requirement in stepwise synthesis processes. ontosight.aiontosight.ai

One of the most prominent applications of this compound as a building block is in peptide synthesis. ontosight.aiontosight.aifengchengroup.com Peptide synthesis involves the sequential coupling of amino acids to form polypeptide chains. The protected amino group of this compound ensures that peptide bonds form only at the desired carboxyl terminus of the growing chain, preventing polymerization or other side reactions. ontosight.ai The Cbz group can be removed under mild conditions after the coupling step, allowing the next amino acid to be added. ontosight.ai While widely used in solution-phase peptide synthesis, the Cbz group has limited application in solid-phase peptide synthesis compared to Boc or Fmoc protection strategies. peptide.com

Beyond standard peptide synthesis, this compound is utilized in the synthesis of modified peptides and glycopeptides. For instance, it has been employed in the synthesis of N-glucoasparagine analogs, which serve as building blocks for creating glycopeptides mimicking parts of viral proteins, such as the V3-loop glycopeptide from gp120 of HIV-1. nih.gov In such syntheses, this compound derivatives like Z-Asp-(OH)-OBn (where the beta-carboxylic acid is also protected) are coupled with glycosyl amines to form the desired glycosyl-amino acid units. nih.govmdpi.com

The presence of two carboxylic acid groups in the aspartic acid core, one alpha and one beta, provides additional handles for functionalization and coupling reactions, increasing the versatility of this compound as a building block. Derivatives with selective protection of one of the carboxylic acids, such as Z-Asp(OtBu)-OH (with a tert-butyl ester on the beta-carboxylic acid), are also used to allow for differential reactivity and more complex synthetic strategies. ambeed.comsigmaaldrich.commedchemexpress.com These selectively protected forms are valuable in the synthesis of peptides where cyclization through a side-chain carboxyl group is desired. peptide.com

This compound and its derivatives are also explored in the development of pharmaceuticals and other biologically active molecules. ontosight.aifengchengroup.com Its structure can be incorporated into larger molecular scaffolds, contributing specific chemical properties or serving as a chiral center for the synthesis of enantiomerically pure compounds. fengchengroup.comnih.gov

Overview of Key Research Domains Involving this compound

This compound is involved in several key research domains, primarily centered around its utility in chemical synthesis and the exploration of the biological activities of its derivatives.

A major research domain is Peptide Chemistry and Synthesis . ontosight.aiontosight.aifengchengroup.compeptide.comtcichemicals.com Research in this area focuses on optimizing methods for incorporating this compound into peptide chains, developing new coupling strategies, and synthesizing peptides with specific sequences and modifications. This includes the synthesis of biologically active peptides and peptide-based therapeutics. ontosight.aifengchengroup.com

Another significant domain is Pharmaceutical Research and Development . ontosight.aifengchengroup.com this compound is used in the synthesis of aspartic acid-based drugs. ontosight.ai Research explores the potential therapeutic properties of this compound derivatives, including investigations into antibacterial, antiviral, and antitumor activities. fengchengroup.com Studies have examined the cytotoxicity of its derivatives against cancer cell lines and the antimicrobial properties of metal complexes formed with the compound.

This compound also finds application in Biochemical Studies . ontosight.ai Its derivatives can be used to investigate enzyme-substrate interactions and protein folding, providing insights into complex biochemical pathways. Understanding the behavior of this compound and its modifications can contribute to the development of new therapeutic agents. ontosight.ai

Furthermore, this compound serves as a Chiral Starting Material in asymmetric synthesis. fengchengroup.comnih.gov The inherent chirality of the L-aspartic acid component, protected by the Cbz group, makes this compound valuable for synthesizing enantiomerically enriched or pure complex molecules. fengchengroup.comnih.govresearchgate.netcardiff.ac.uk Research in asymmetric synthesis aims to control the stereochemical outcome of reactions, and chiral building blocks like this compound are essential in this field. nih.govresearchgate.netnih.govmdpi.com

Research domains involving this compound can be summarized as follows:

| Research Domain | Key Applications and Focus Areas |

| Peptide Chemistry and Synthesis | Synthesis of peptides, modified peptides, glycopeptides; Method optimization. ontosight.aiontosight.aifengchengroup.compeptide.comtcichemicals.com |

| Pharmaceutical Research and Development | Synthesis of aspartic acid-based drugs; Investigation of therapeutic properties (e.g., antibacterial, antiviral, antitumor). ontosight.aifengchengroup.com |

| Biochemical Studies | Studying enzyme-substrate interactions; Protein folding; Understanding biochemical pathways. ontosight.ai |

| Asymmetric Synthesis | Synthesis of chiral molecules; Use as a chiral building block. fengchengroup.comnih.govresearchgate.netcardiff.ac.uk |

These research areas highlight the multifaceted role of this compound, not only as a fundamental protected amino acid for building peptides but also as a versatile chiral synthon and a compound with potential biological relevance.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXYXSKSTZAEJW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027368 | |

| Record name | N-[(Benzyloxy)carbonyl]-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152-61-0 | |

| Record name | Benzyloxycarbonyl-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1152-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Benzyloxycarbonyl)aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[(Benzyloxy)carbonyl]-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(BENZYLOXYCARBONYL)ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56P9JC41T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Z Asp Oh and Its Derivatives

Chemical Synthesis Routes

The chemical synthesis of Z-Asp-OH and its derivatives primarily involves condensation reactions and selective protection strategies. These routes aim to introduce the benzyloxycarbonyl (Z) group onto the α-amino group of aspartic acid while managing the reactivity of the two carboxyl groups.

Condensation Reactions for this compound Formation

The primary method for synthesizing this compound involves the reaction of L-Aspartic Acid with benzyl (B1604629) chloroformate. This reaction, typically carried out in an alkaline aqueous medium, selectively protects the α-amino group.

The synthesis of this compound is commonly achieved by reacting L-aspartic acid with benzyl chloroformate (BCF) in the presence of a base. This condensation reaction results in the formation of the N-benzyloxycarbonyl derivative of aspartic acid. ontosight.aiprepchem.com

Optimization of reaction conditions, particularly temperature and pH, is critical to achieve high yields and purity of this compound. Studies have shown that carrying out the reaction at relatively high temperatures, typically between 35°C and 55°C, can significantly reduce the reaction cycle time while maintaining high yields (exceeding 90%) and purity (better than 99%). google.com The pH of the reaction mixture is also a crucial factor, with a broad range of 9.2 to 12.0 being effective. google.com Maintaining the pH between 10.0 and 11.0 is often preferred when operating at higher temperatures (46°C to 50°C) to optimize the yield and minimize by-product formation. google.com The presence of a surfactant and/or a buffer can help prevent wide fluctuations in pH and minimize localized reactions, which is particularly beneficial when the reaction rate is increased by higher temperatures or surfactant addition. google.com

Research findings highlight the impact of pH on yield and by-product formation. For instance, maintaining the pH within a specific range of 12.0 to 13.5 throughout the reaction has been reported to yield high amounts of Z-Asp. google.com Conversely, if the pH falls below 12.0, increased levels of the dipeptide by-product, Z-Asp-Asp, have been observed along with a decrease in yield. google.com Another study suggests a pH range of 10.75 to 11.75, preferably 11.50 to 11.75, for preparing Z-Asp substantially free of Z-Asp-Asp, with the reaction temperature maintained between 10°C and 45°C. google.com

| Condition | Preferred Range (°C) | Preferred Range (pH) | Reported Yield (%) | Reported Purity (%) | Reference |

| High Temp | 46-50 | 10.0-11.0 | >90 | >99 | google.com |

| Wide Range | 35-55 | 9.2-12.0 | >90 | >99 | google.com |

| Specific pH | 10-45 (Room Temp) | 10.75-11.75 | Not specified | Substantially free of Z-Asp-Asp | google.com |

| Specific pH | 10-30 | 12.0-13.5 | High | Not specified | google.com |

A significant challenge in the synthesis of this compound is the minimization of by-product formation, particularly the dipeptide N-benzyloxycarbonyl aspartyl aspartic acid (Z-Asp-Asp). google.comnih.gov This by-product can form during the reaction of benzyl chloroformate with L-aspartic acid in alkaline media. google.comnih.gov Controlling the reaction conditions, especially pH and temperature, is crucial for reducing the amount of this impurity. google.com As mentioned earlier, maintaining the pH within specific ranges and controlling the temperature can lead to high purity Z-Asp with only a minor amount of the dipeptide by-product. google.com The presence of a surfactant can also contribute to reducing by-product content. google.com

During the benzyloxycarbonylation of H-Asp(OBzl)-OH using the Schotten-Bauman reaction with benzyloxycarbonyl chloride in the presence of bases like NaHCO₃ or Na₂CO₃, Z-Asp(OBzl)-Asp(OBzl)-OH can be formed as a side product. nih.gov The extent of dipeptide formation varies depending on the base used. nih.gov

Reaction of L-Aspartic Acid with Benzyl Chloroformate

Optimization of Reaction Conditions: Temperature and pH Control

Synthesis of Side-Chain Protected this compound Derivatives (e.g., Z-Asp(OtBu)-OH, Z-Asp(OBzl)-OH)

For peptide synthesis and other applications, it is often necessary to selectively protect the side-chain carboxyl group of aspartic acid while the α-amino group is protected with the Z group. Common side-chain protecting groups include the tert-butyl (OtBu) and benzyl (OBzl) esters, leading to derivatives like Z-Asp(OtBu)-OH and Z-Asp(OBzl)-OH. ontosight.aimyskinrecipes.commdpi.comchembk.comgoogle.comthieme-connect.demedchemexpress.commedchemexpress.commedchemexpress.comiris-biotech.de

Z-Asp(OBzl)-OH, where the β-carboxyl group is protected as a benzyl ester, is widely used in peptide synthesis. myskinrecipes.commedchemexpress.com The benzyl group protects the side chain, preventing unwanted reactions during peptide chain elongation. myskinrecipes.com This protection is typically removed by hydrogenation. myskinrecipes.combachem.com

Z-Asp(OtBu)-OH, featuring a tert-butyl ester on the β-carboxyl group, is another important derivative. medchemexpress.commedchemexpress.comiris-biotech.de The tert-butyl ester is acid-labile, making it compatible with synthesis strategies where the Z group (cleaved by hydrogenation) or other protecting groups are removed under different conditions (orthogonal protection). bachem.comgoogleapis.com

The tert-butyl ester protection strategy for the side chain of aspartic acid is valuable due to its lability under acidic conditions, allowing for selective deprotection. thieme-connect.debachem.comgoogleapis.com

One approach to synthesize tert-butyl esters of amino acids involves treating free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297). organic-chemistry.org This method can directly afford tert-butyl esters with free amino groups in good yields. organic-chemistry.org

Another method for preparing aspartic acid tert-butyl ester derivatives involves preparing a mixture of aspartic acid-4-tert-butyl ester and aspartic acid-1-tert-butyl ester. google.com This mixture can then be reacted with a transition metal salt, followed by selective reaction with a protection agent to obtain the desired aspartic acid-1-tert-butyl ester derivative. google.com One specific approach involves mixing aspartic acid with tert-butyl acetate under the catalytic action of perchloric acid, leading to a mixture of Asp(OtBu)₂, Asp(OtBu), and Asp-OtBu. google.comgoogle.com The Asp(OtBu) and Asp-OtBu mixture can be isolated in the aqueous phase after neutralization and extraction. google.com Alternatively, aspartic acid can be suspended in dichloromethane (B109758) and reacted with isobutene under the catalysis of anhydrous p-methyl benzenesulfonic acid to obtain a mixture of Asp(OtBu)₂, Asp(OtBu), and Asp-OtBu. google.comgoogle.com

For synthesizing Z-Asp(OtBu)-OH specifically, one route involves starting with this compound and converting it to a reactive intermediate, such as an inner anhydride, which is then reacted with tert-butanol (B103910) or a reagent that introduces the tert-butyl group selectively at the β-carboxyl position. However, direct methods for preparing the 1-tert-butyl ester from Z-Asp using inner anhydrides are not effective for preparing the 1-tert-butyl ester. google.com

A method described for the synthesis of Z-Asp(OtBu)-OH involves starting from this compound, converting it to 3-Benzyloxycarbonyl-5-oxooxazolidine-4-acetic Acid, and then reacting this intermediate with isobutene under acid catalysis (e.g., H₂SO₄) to introduce the tert-butyl group. thieme-connect.de Subsequent alkaline hydrolysis opens the oxazolidinone ring to yield Z-Asp(OtBu)-OH. thieme-connect.de

Another strategy for synthesizing side-chain protected aspartic acid derivatives like Fmoc-Asp(OtBu)-OH involves preparing Asp(OtBu)₂ first, then selectively removing the 1-tert-butyl ester using a copper salt to obtain Asp(OtBu), and finally reacting with Fmoc-OSu or Fmoc-Cl. google.com While this method is described for Fmoc protection, similar strategies involving selective deprotection and subsequent Z-protection could potentially be applied to synthesize Z-Asp(OtBu)-OH.

The tert-butyl ester group is stable under basic hydrolysis, ammonolysis, and hydrogenolysis, which provides orthogonality with the Z group that is typically removed by hydrogenation. thieme-connect.debachem.com Deprotection of the tert-butyl ester is usually carried out using acids like trifluoroacetic acid (TFA), HCl in acetic acid, or BF₃·OEt₂ in acetic acid. thieme-connect.de

| Starting Material | Reagents/Conditions | Product(s) | Key Step/Strategy | Reference |

| L-Aspartic Acid | Bis(trifluoromethanesulfonyl)imide, tert-butyl acetate | Asp-OtBu (with free amino group) | Direct esterification of free amino acid | organic-chemistry.org |

| Aspartic Acid | Tert-butyl acetate, HClO₄ catalyst | Asp(OtBu)₂, Asp(OtBu), Asp-OtBu mixture | Transesterification | google.comgoogle.com |

| Aspartic Acid | Isobutene, anhydrous p-toluenesulfonic acid catalyst in CH₂Cl₂ | Asp(OtBu)₂, Asp(OtBu), Asp-OtBu mixture | Isobutene addition | google.comgoogle.com |

| This compound | Paraformaldehyde, Ac₂O, SOCl₂, AcOH; then Isobutene, H₂SO₄, CH₂Cl₂; then aq NaOH | Z-Asp(OtBu)-OH | Formation of oxazolidinone, then tert-butylation | thieme-connect.de |

| Asp(OtBu)₂ | Copper salt; then Fmoc-OSu or Fmoc-Cl | Fmoc-Asp(OtBu) (after selective deprotection) | Selective deprotection of diester | google.com |

Benzyl Ester Protection Strategy

The benzyl ester (OBzl) is a frequently employed protecting group for the carboxylic acid side chain of aspartic acid in peptide synthesis, particularly in combination with the Z group for Nα-protection (Z/Bzl strategy) bachem.com. Benzyl esters are generally stable under basic conditions and to nucleophiles, while being cleavable by catalytic hydrogenation or acidolysis wiley-vch.de.

The preparation of amino acid benzyl esters typically involves esterification with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, often with azeotropic removal of water wiley-vch.de. For this compound, protection of the β-carboxylic acid as a benzyl ester would yield Z-Asp(OBzl)-OH. This derivative is then suitable for incorporation into peptide chains using standard coupling procedures.

Advanced Chemical Synthesis Strategies in Peptide Construction

The incorporation of aspartic acid residues into peptides can be challenging due to the potential for side reactions, notably aspartimide formation. This compound and its protected derivatives are central to strategies aimed at mitigating these issues and enabling the synthesis of complex peptide sequences.

Fragment Condensation Approaches Utilizing this compound

Fragment condensation is a powerful strategy for the synthesis of longer peptides, involving the coupling of pre-synthesized peptide segments acs.org. This compound or its protected forms can be used as components in the synthesis of these fragments.

In fragment condensation, a protected peptide fragment with a free C-terminus (acyl donor) is coupled with another protected peptide fragment with a free N-terminus (acyl acceptor) acs.org. If this compound or a Z-Asp-containing peptide fragment is used as the acyl donor, the α-carboxylic acid of the C-terminal residue (which would be Asp in this case) is activated for coupling with the amino group of the acyl acceptor. Alternatively, if a fragment contains a Z-Asp residue internally or at the N-terminus, the Z group would serve as the Nα-protection during fragment synthesis before potential removal for further elongation or coupling.

Studies on model coupling reactions, such as the reaction between Z-Gly-Phe-OH and H-Phe-OBzl, have provided insights into optimizing conditions for fragment condensation, which can be applied to Z-Asp-containing fragments researchgate.net. The choice of coupling agents and additives is crucial for achieving high yields and minimizing side reactions in fragment condensation approaches researchgate.net.

Prevention of Aspartimide Formation in Z-Asp-Containing Peptides

Aspartimide formation is a significant side reaction in peptide synthesis, particularly prevalent when aspartic acid is followed by a small, non-β-branched amino acid like glycine (B1666218) or serine ppke.hu. This intramolecular cyclization involves the nucleophilic attack of the peptide backbone nitrogen on the β-carboxylic acid side chain of aspartic acid, leading to the formation of a five-membered succinimide (B58015) ring (aspartimide) ppke.huresearchgate.netiris-biotech.de. This can result in racemization and the formation of α- and β-peptide byproducts, lowering yield and complicating purification researchgate.netiris-biotech.desemanticscholar.org.

While the t-butyl ester (OtBu) is a common protecting group for the aspartic acid side chain in Fmoc-based synthesis, it is not entirely effective at preventing aspartimide formation, especially under basic conditions used for Fmoc removal ppke.hu. Bulky ester protecting groups have been explored to increase steric hindrance and reduce aspartimide formation, but they can sometimes reduce coupling efficiency semanticscholar.orggoogle.combiotage.com.

Cyanosulfurylides (CSY) represent a novel class of protecting groups for carboxylic acids that have shown significant promise in preventing aspartimide formation during peptide synthesis researchgate.netiris-biotech.desemanticscholar.orgrsc.org. Unlike ester-based protecting groups which involve a C-O bond susceptible to nucleophilic attack, CSYs mask the carboxylic acid through a stable C-C bond iris-biotech.desemanticscholar.orgrsc.org. This structural difference provides enhanced stability under typical peptide synthesis conditions, including those involving strong bases and acids iris-biotech.desemanticscholar.org.

Fmoc-Asp(CSY)-OH is a building block that has been developed and reported to completely suppress aspartimide formation during solid-phase peptide synthesis iris-biotech.dersc.org. This protecting group is stable to conditions commonly used in Fmoc synthesis, including piperidine (B6355638) for Fmoc deprotection iris-biotech.dersc.org. The CSY group can be selectively cleaved under aqueous conditions using electrophilic halogen species, such as N-chlorosuccinimide, to regenerate the free carboxylic acid researchgate.netiris-biotech.desemanticscholar.org.

Research has demonstrated the effectiveness of Asp(CSY) in the synthesis of peptides prone to aspartimide formation, such as teduglutide (B13365) and sequences derived from WW domains, which were difficult to synthesize using conventional methods researchgate.netsemanticscholar.orgrsc.org. The use of CSY not only prevents aspartimide formation but can also improve solubility during synthesis compared to some bulky hydrophobic ester protecting groups iris-biotech.de.

Data from studies comparing Asp(OtBu) and Asp(CSY) in model peptide synthesis highlight the significant reduction or complete suppression of aspartimide formation when using the CSY protecting group. For instance, a pentamer synthesized with conventional Asp(OtBu) showed a high degree of aspartimide formation, whereas the same pentamer synthesized with Fmoc-Asp(CSY)-OH showed the desired product as the major component researchgate.netresearchgate.net.

| Aspartic Acid Derivative | Conditions (Piperidine Treatment) | Aspartimide Formation |

| Asp(OtBu) | 20% Piperidine in DMF (12 h, room temperature) | High degree observed researchgate.netresearchgate.net |

| Asp(CSY) | 20% Piperidine in DMF (12 h, room temperature) | Completely suppressed researchgate.netresearchgate.net |

This demonstrates the superior stability of the CSY protecting group to the basic conditions that promote aspartimide formation in Asp-containing peptides.

Chemo-Enzymatic Synthesis Approaches

Enzyme-catalyzed peptide synthesis offers an alternative to purely chemical methods, often providing advantages such as high specificity and milder reaction conditions dcu.ieacs.org. This compound can serve as a substrate in chemo-enzymatic approaches for peptide bond formation.

Enzyme-Catalyzed Peptide Bond Formation Involving this compound

Proteases, enzymes typically known for hydrolyzing peptide bonds, can also catalyze peptide bond formation under thermodynamic control, usually in non-aqueous or biphasic systems to shift the equilibrium towards synthesis dcu.ieacs.orgnih.gov. Thermolysin is one such enzyme that has been successfully employed for peptide synthesis acs.orgpnas.org.

This compound has been used as an acyl donor substrate in thermolysin-catalyzed peptide synthesis. For example, Z-Asp-Val-Tyr-NH2, a precursor tripeptide of thymopentin (B1683142), was successfully synthesized using thermolysin to catalyze the formation of the peptide bond between this compound and Val-Tyr-NH2 . This reaction was carried out in an aqueous/organic solvent biphasic system to favor synthesis .

Studies on thermolysin-catalyzed reactions involving this compound have investigated optimal conditions, including pH, temperature, and solvent composition, to maximize product yield . While the specific reaction conditions and yields can vary depending on the peptide sequence being synthesized and the enzyme used, enzyme-catalyzed methods involving this compound demonstrate the versatility of this compound as a building block in different synthetic strategies nih.govpnas.org.

Another example includes the thermolysin-catalyzed synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe), a precursor to aspartame (B1666099), from this compound and L-phenylalanine methyl ester acs.org. This reaction has been studied in aqueous-organic biphasic systems, highlighting the influence of solvent partitioning on reaction rate and equilibrium acs.org.

Enzyme-catalyzed synthesis can be influenced by factors such as substrate concentration, enzyme concentration, pH, temperature, and the presence of organic solvents acs.orgnih.gov. Research findings indicate that the nature of the amino acid residues adjacent to the site of enzymatic coupling can also affect reaction efficiency and specificity nih.govpnas.org.

| Enzyme | Acyl Donor Substrate | Amino Acceptor Substrate | Product | Conditions | Reference |

| Thermolysin | This compound | Val-Tyr-NH2 | Z-Asp-Val-Tyr-NH2 | Aqueous/organic biphasic system, pH 6.5, 40°C | |

| Thermolysin | This compound | Phe-OMe | Z-Asp-Phe-OMe | Aqueous-organic biphasic system, pH ~5 | acs.org |

| Pepsin | Z-X-Phe-OH (X=Asp) | Phe-OMe | Z-Asp-Phe-Phe-OMe | Organic media (e.g., ethyl acetate/buffer) | nih.gov |

Kinetic and Equilibrium Studies in Aqueous and Biphasic Systems

Kinetic and equilibrium studies of thermolysin-catalyzed Z-Asp-Phe-OMe synthesis have been conducted in both aqueous and aqueous-organic biphasic systems nih.govacs.orgcapes.gov.br. In aqueous solutions saturated with ethyl acetate, the kinetics follow a rate equation consistent with a rapid-equilibrium random bireactant mechanism nih.govacs.org. The reverse hydrolysis reaction is zero-order with respect to Z-Asp-Phe-OMe concentration nih.govacs.org.

In biphasic systems, the synthesis courses are explained by the rate equations derived for aqueous solutions and the partitioning of substrates and products between the phases nih.govacs.org. The rate of synthesis in biphasic systems can be lower than in aqueous solutions due to the unfavorable partitioning of Phe-OMe in the aqueous phase nih.govacs.org.

Equilibrium yield in a biphasic system can be influenced by assuming that only the non-ionized forms of the substrate and product exist in the organic phase nih.govacs.org. Theoretically and experimentally, the maximum yield of Z-Asp-Phe-OMe in a biphasic system is often observed at an aqueous-phase pH around 5, which is lower than that for synthesis in aqueous solution nih.govacs.org. The effect of the organic solvent on the rate and equilibrium can be explained by variations in the partition coefficient nih.govacs.org.

Kinetic and Equilibrium Studies in Aqueous and Biphasic Systems

Effect of pH and Organic Solvents on Reaction Yield

The pH of the reaction medium significantly impacts the activity and yield of thermolysin-catalyzed peptide synthesis nih.gov. While the optimal pH for thermolysin activity is often reported near 7.0, studies have shown that the optimal pH can vary depending on the specific substrates used nih.gov. For Z-Asp-Phe-OMe synthesis, the optimal aqueous-phase pH in a biphasic system is around 5 for maximum yield nih.govacs.org.

Organic solvents are frequently used in enzymatic peptide synthesis to shift the equilibrium towards synthesis and improve substrate solubility ubc.canih.gov. However, the presence of organic solvents can also affect enzyme stability and activity researchgate.net. Thermolysin can be relatively unstable and less active in the presence of organic solvents or low pH environments researchgate.net. The effect of the organic solvent on the reaction rate and equilibrium can be attributed to its influence on the partition coefficient of reactants and products nih.govacs.org. Different organic solvents and their concentrations can have varying impacts on the synthesis yield ubc.ca. For instance, a mixture of dimethylformamide (DMF) and ethyl acetate (EA) was used in the optimization of Z-L-Asp-Tyr-OMe synthesis, but the solvents did not sufficiently solubilize the reactants in that case ubc.ca. Immobilized thermolysin has shown high activity and stability in tert-amyl alcohol containing a small amount of water nih.gov.

Optimization of Chemo-Enzymatic Reaction Conditions

Optimization of chemo-enzymatic reaction conditions is crucial for maximizing peptide yield. Factors such as reactant concentration, solvent concentration, buffer concentration, enzyme concentration, calcium chloride concentration, pH, and temperature have been investigated for optimizing thermolysin-catalyzed synthesis of Z-Asp-containing peptides ubc.ca. For example, in the thermolysin-catalyzed synthesis of Z-Asp-Phe-OMe, the reaction rate is strongly dependent on the amount of basic salts added to control acid-base conditions nih.govresearchgate.net. Increasing the ratio of L-Phe-OMe to Z-Asp can also improve the product yield in the synthesis of Z-aspartame researchgate.net.

Optimization studies using methods like Random Centroid Optimization have been employed to determine optimal conditions for maximum peptide synthesis yield, although identifying the most influential factors can sometimes be challenging ubc.ca. The type of solvent used has been found to have a significant impact on the synthesis of peptides ubc.ca.

Integration of Chemical and Enzymatic Steps in Multi-Step Synthesis

Chemo-enzymatic synthesis, combining chemical and enzymatic steps, is a powerful approach for the synthesis of complex peptides, including those containing this compound tandfonline.comnih.govlvb.lt. This strategy leverages the advantages of both methodologies, using chemical methods for certain coupling steps or precursor synthesis and enzymatic methods for stereoselective peptide bond formation.

Synthesis of Precursor Peptides for Biologically Active Compounds (e.g., Thymopentin)

Chemo-enzymatic methods have been successfully applied to synthesize precursor peptides for biologically active compounds, such as thymopentin tandfonline.comnih.govlvb.ltnih.gov. Thymopentin is a pentapeptide corresponding to amino acids 32-36 of thymopoietin (B12651440) and has been studied for its immunomodulating properties wikipedia.orgnih.gov.

One example is the synthesis of the precursor tripeptide Z-Asp-Val-Tyr-OH of thymopentin tandfonline.comnih.govlvb.lt. This synthesis involves a combination of chemical and enzymatic steps. The dipeptide Val-Tyr-OH can be synthesized by a chemical method tandfonline.comnih.govlvb.lt. Subsequently, the linkage of Z-Asp-OMe to Val-Tyr-OH is catalyzed by an enzyme, such as the industrial alkaline protease Alcalase, in water-organic cosolvent systems under kinetic control tandfonline.comnih.govlvb.lt.

The conditions for the enzymatic synthesis step, including organic solvents, water content, temperature, pH, and reaction time, are optimized to achieve reasonable yields tandfonline.comnih.govlvb.lt. For the Alcalase-catalyzed synthesis of Z-Asp-Val-Tyr-OH, optimal conditions were reported as pH 10.0, 35°C, in an acetonitrile (B52724)/Na₂CO₃-NaHCO₃ buffer system (85:15, v/v) for 2.5 hours, resulting in a tripeptide yield of over 70% tandfonline.comnih.govlvb.lt.

Another precursor dipeptide of thymopentin, Z-Asp-Val-NH₂, has also been synthesized using a protease-catalyzed, kinetically controlled approach in organic solvents nih.gov. In this case, Z-Asp-OMe and Val-NH₂ were used as substrates, and Alcalase was employed as the catalyst in a water-organic cosolvent system nih.gov. Optimal conditions for this synthesis were pH 10.0, 35°C, in an acetonitrile/Na₂CO₃-NaHCO₃ buffer system (9:1, v/v) for 5 hours, yielding 63% of the dipeptide product nih.gov.

A chemo-enzymatic approach was also used for the synthesis of Z-Asp-Val-Tyr-NH₂, another precursor tripeptide of thymopentin . This involved chemically synthesizing the dipeptide Val-Tyr-NH₂ and then using a thermolysin (thermoase PC 10F) to catalyze the formation of Z-Asp-Val-Tyr-NH₂ from this compound and Val-Tyr-NH₂ in an aqueous/organic solvent biphasic system under thermodynamic control . Optimal conditions for this thermolysin-catalyzed step were pH 6.5, 40°C, in a MES/NaOH buffer of n-butanol system (15/85, v/v) for 20 hours, yielding 27.02% .

Green Chemistry Principles in this compound Synthesis

Sustainable Methodologies and Solvent Selection

Research into greener synthetic methodologies for peptide synthesis, which includes the formation of protected amino acids like this compound, has explored alternatives to conventional hazardous solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). rsc.orgrsc.orgacs.orglu.se These solvents are commonly used in solid-phase peptide synthesis (SPPS), a related field, but their toxicity and environmental impact are significant concerns. rsc.orgacs.orglu.se

Enzymatic synthesis represents another promising sustainable methodology. researchgate.netresearchgate.net For instance, thermolysin, a heat-stable protease, has been utilized to catalyze the synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-APM) from this compound and L-phenylalanine methyl ester. researchgate.netresearchgate.net While this is a subsequent step in aspartame synthesis, the successful enzymatic coupling involving this compound as a substrate highlights the potential for biocatalytic approaches in the formation and reaction of this compound. Enzymatic methods often operate under milder conditions (temperature, pH) and can be more selective, potentially reducing the formation of unwanted byproducts. researchgate.net

Data on solvent properties and their "greenness" are crucial for selecting more sustainable options. Various solvent selection guides exist, although they may not always be fully aligned. rsc.orgrsc.org Key properties considered include toxicity, boiling point, viscosity, and the ability to dissolve reagents and swell resins (for SPPS). rsc.orgrsc.org

Waste Reduction and Environmental Impact Mitigation

A significant challenge in traditional chemical synthesis, including peptide chemistry, is the generation of substantial amounts of waste, particularly from the use of solvents and excess reagents. rsc.orgbrieflands.com Solid-phase peptide synthesis, for example, is known to produce considerable waste, with solvents being a major contributor. rsc.orglu.se

Strategies for waste reduction in this compound synthesis and related processes focus on several areas:

Solvent Reduction and Recycling: Minimizing the volume of solvent used and implementing effective recycling protocols can drastically lower the amount of hazardous waste generated. rsc.orgrsc.org

Alternative Solvents: Replacing hazardous solvents with greener alternatives directly mitigates the environmental impact of solvent waste. rsc.orgacs.orglu.seresearchgate.netmrforum.com

Improved Reaction Efficiency: Optimizing reaction conditions to achieve higher yields and reduce the need for excess starting materials contributes to waste reduction. For instance, controlling pH and temperature in the reaction between L-aspartic acid and benzyl chloroformate has been shown to influence yield and minimize byproduct formation. google.comgoogle.com

Minimizing Byproduct Formation: Designing synthetic routes that produce fewer or less hazardous byproducts is a core principle of green chemistry. nih.gov The formation of impurities like N-benzyloxycarbonyl aspartyl aspartic acid in this compound synthesis is an example of a byproduct that ideally should be minimized. google.comprepchem.com

Enzymatic Synthesis: Biocatalytic routes often offer higher selectivity, leading to fewer byproducts and potentially simplifying purification, thereby reducing waste associated with downstream processing. researchgate.net

The environmental impact of a chemical process can be evaluated using metrics such as Process Mass Intensity (PMI), which considers the total mass of materials used (including solvents, reagents, and auxiliaries) per unit mass of product. rsc.org Reducing solvent use and increasing reaction efficiency directly contribute to lowering the PMI and thus improving the sustainability of the process. rsc.org

While specific detailed research findings solely focused on the green chemistry metrics and waste reduction for this compound synthesis itself were not extensively available in the search results beyond general principles applied to peptide chemistry, the principles outlined above are directly applicable. The move towards greener solvents and potentially enzymatic routes for related peptide coupling reactions indicates a broader trend in the field towards more sustainable practices that would encompass the synthesis of protected amino acids like this compound.

Applications of Z Asp Oh in Peptide Chemistry Research

Role as a Protected Amino Acid Monomer in Peptide Synthesis

The primary application of Z-Asp-OH is its use as a protected amino acid monomer in the synthesis of peptides ontosight.aiomizzur.com. The Cbz group on the alpha-amino position is a temporary protecting group that can be selectively removed when needed for the next amino acid coupling step ontosight.ai. This orthogonal protection strategy is essential for building peptides of a defined sequence.

Solid-Phase Peptide Synthesis (SPPS) Applications

While Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl) are more commonly used alpha-amino protecting groups in modern SPPS, the Z group has historically been utilized, particularly in earlier SPPS strategies peptide.com. In SPPS, the peptide chain is assembled while anchored to an insoluble solid support. Each amino acid, protected at its alpha-amino group, is coupled sequentially to the growing peptide chain. Z-protected amino acids could be incorporated into SPPS protocols, although their deprotection conditions (typically hydrogenolysis or strong acid) are less compatible with standard SPPS resins and side-chain protecting groups compared to Fmoc or Boc chemistry peptide.com. However, modified Z-protected aspartic acid derivatives, such as Fmoc-Asp(OtBu)-OH, which features an Fmoc group for alpha-amino protection and a tert-butyl ester for side-chain protection, are widely used in Fmoc-based SPPS for incorporating aspartic acid residues google.comgoogle.comnih.govacs.orgtdcommons.org.

Synthesis of Complex Peptides and Proteins

Z-protected aspartic acid derivatives are valuable in the synthesis of complex peptides and proteins, particularly when precise control over the peptide structure and sequence is critical ontosight.aimyskinrecipes.com. The ability to selectively protect and deprotect the alpha-amino group allows for the controlled assembly of complex sequences, including those with multiple aspartic acid residues or those requiring specific side-chain modifications. The benzyl (B1604629) ester (OBzl) is a common protecting group for the beta-carboxyl side chain of aspartic acid when using Z-chemistry for alpha-amino protection (e.g., Z-Asp(OBzl)-OH) myskinrecipes.comnih.govpeptide.com. This orthogonal protection strategy allows for differential deprotection and further functionalization if needed .

Incorporation into Therapeutics (e.g., Teduglutide)

While modern synthesis of therapeutic peptides like Teduglutide (B13365) primarily utilizes Fmoc-based SPPS with tert-butyl ester side-chain protection for aspartic acid (Fmoc-Asp(OtBu)-OH) google.comgoogle.comnih.govtdcommons.org, the principles of using protected aspartic acid monomers, including the strategic placement and removal of protecting groups, are directly derived from earlier peptide synthesis methodologies that heavily relied on Z-chemistry. The synthesis of complex therapeutic peptides necessitates minimizing side reactions, such as aspartimide formation, which can occur at Asp-Gly sequences google.comnih.govacs.orgppke.hu. Strategies to mitigate this, such as the choice of protecting groups and synthesis approach (linear vs. fragment), are informed by extensive research in peptide synthesis, including work with Z-protected aspartic acid derivatives google.comnih.govppke.hu. While this compound itself might not be the directly incorporated monomer in the final steps of Teduglutide synthesis, the fundamental techniques and challenges addressed in its use in peptide synthesis have contributed to the development of methods for synthesizing complex peptides like Teduglutide with high purity and yield google.comnih.gov.

This compound in Peptidomimetic Design and Synthesis

Z-protected amino acids, including this compound, also find applications in the design and synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties such as increased stability or altered bioavailability.

Design of Conformationally Restricted Peptidomimetics

The incorporation of protected amino acids like this compound into synthetic schemes allows for the introduction of specific structural elements that can influence the conformation of the resulting peptidomimetic. By carefully selecting protecting groups and employing various coupling and cyclization strategies, researchers can design peptidomimetics with restricted conformations. This restriction can help to lock the molecule into a biologically active conformation, potentially leading to more potent and selective compounds. While specific examples of this compound directly being used to induce conformational restriction were not explicitly found in the search results, the general principle of using protected amino acids as building blocks for creating constrained structures in peptidomimetics is well-established in peptide chemistry prepchem.com. The versatility of Z-chemistry in solution-phase synthesis provides a route to synthesize modified peptides or peptide-like structures that can serve as peptidomimetics.

Compound Table

| Compound Name | PubChem CID |

| N-Benzyloxycarbonyl-L-aspartic acid | 2723942 |

| L-Aspartic acid | 6057 |

| Benzyl chloroformate | 7941 |

| Teduglutide | 16131971 |

| N-Benzyloxycarbonyl aspartyl aspartic acid | Not readily available in search results |

| Fmoc-Asp(OtBu)-OH | 47618 |

| Z-Asp(OBzl)-OH | 47602 |

| Boc-Asp(OtBu)-OH | 15429 |

| Fmoc-Asp(OAll)-OH | 6641 |

| Z-Asp(OtBu)-OH | 5545-52-8 (CAS) sigmaaldrich.com / 329747421 (Substance ID) sigmaaldrich.com |

| Z-Asp-PheOMe | 2723941 |

| L-phenylalanine methyl ester | 2577-90-4 (CAS) prepchem.com / 53308705 (PubChem Compound) ctdbase.org |

Interactive Data Tables

Based on the search results, specific quantitative data suitable for interactive data tables within the strict scope of the outline were limited. However, information regarding the synthesis parameters and purity of this compound could be presented in a table format.

| Synthesis Parameter | Range/Value | Notes | Source |

| Temperature | 35°C - 55°C (preferably 46°C - 50°C) | For synthesis from L-aspartic acid and benzyl chloroformate | google.com |

| pH | 9.2 - 12.0 (preferably 10.0 - 11.0) | For synthesis from L-aspartic acid and benzyl chloroformate | google.com |

| Purity (HPLC) | 98.5% min | Typical reported purity for this compound | omizzur.com |

| Yield | Exceeding 90% | Reported yield for synthesis process | google.com |

This table summarizes some key parameters and outcomes related to the synthesis and purity of this compound based on the provided search results.

Incorporation into Beta-Lactam Peptidomimetics

This compound has been utilized in the synthesis of beta-lactam peptidomimetics. One approach involves Ugi multicomponent reactions (Ugi MCR) where Z-Asp(b-OBn)-OH (a derivative of this compound with a benzyl ester on the beta-carboxyl group) is used as a starting material to prepare di- and tripeptide methyl esters. core.ac.uk These peptide esters, after deprotection, can then be employed in Ugi 4C-3CR reactions with Nβ-Fmoc-amino alkyl isonitriles and aldehydes to yield functionalized beta-lactam peptidomimetics. core.ac.uk This method allows for the insertion of beta-lactam units into the peptide backbone, creating novel structures with potential biological activities. core.ac.uk

Azapeptide Synthesis and Modifications of this compound for Enhanced Stability

Azapeptides are peptidomimetics where an alpha-carbon is replaced by a nitrogen atom, potentially offering enhanced metabolic stability and altered conformational properties compared to their natural peptide counterparts. nih.govresearchgate.netresearchgate.net this compound can serve as a building block or be modified for incorporation into azapeptide structures. The synthesis of azapeptides often involves the activation of hydrazine (B178648) derivatives. biorxiv.org While the direct use of this compound in azapeptide synthesis is not explicitly detailed in the search results, the broader field of azapeptide synthesis involves incorporating modified amino acids to improve stability, a characteristic that modifications of this compound could potentially facilitate. nih.govresearchgate.netresearchgate.netmdpi.com Aza-amino acids can influence backbone geometry and peptide structure, affecting activity and stability. researchgate.net Research in this area focuses on developing efficient synthetic methods and exploring the impact of aza-substitution on biological activity and stability. nih.govresearchgate.netresearchgate.netmdpi.com

Phototriggerable Peptidomimetics Derived from this compound

Phototriggerable peptidomimetics are molecules whose biological activity can be controlled by light. While direct examples of this compound being converted into a phototriggerable peptidomimetic were not found, the concept involves incorporating photolabile groups into peptide or peptidomimetic structures. nih.govresearchgate.net Research in this area has shown the incorporation of artificial amino acids with stilbene (B7821643) chromophores into peptidomimetics to create phototriggerable candidates for inhibiting protein-protein interactions. researchgate.net The aspartic acid residue within a peptide sequence can be a site for modification to introduce such photolabile groups. researchgate.net For instance, studies on inhibiting Mycobacterium tuberculosis ribonucleotide reductase have involved phototriggerable peptidomimetics derived from peptide sequences containing aspartic acid residues. researchgate.net

This compound as a Precursor for Biologically Active Peptides

This compound is a valuable precursor in the synthesis of various biologically active peptides due to the facile deprotection of the Z group and the reactive carboxyl functionalities of aspartic acid.

Synthesis of Peptides with Immunomodulatory Activity (e.g., Thymopentin (B1683142) precursors)

This compound is used in the synthesis of immunomodulatory peptides, including precursors for Thymopentin. Thymopentin (Arg-Lys-Asp-Val-Tyr) is a synthetic pentapeptide that mimics the activity of the thymus hormone thymopoietin (B12651440) and has immunomodulatory properties. nih.govmdpi.com The synthesis of Thymopentin or its analogues often involves the stepwise coupling of protected amino acids. nih.govresearchgate.net this compound can be used to introduce the aspartic acid residue at the appropriate position during the synthesis of peptide fragments that are subsequently assembled to form Thymopentin or its precursors. researchgate.net For example, a precursor tripeptide Z-Asp-Val-Tyr-OH has been synthesized using a chemo-enzymatic method. researchgate.net Modifications of the Thymopentin sequence, potentially involving aspartic acid, can lead to analogues with altered or enhanced immunomodulatory activities. nih.govgoogle.comnih.gov

Precursors for Cell Adhesion Peptides (e.g., RGD motif related structures)

The Arg-Gly-Asp (RGD) motif is a crucial sequence found in extracellular matrix proteins that is recognized by integrin receptors, mediating cell adhesion. iris-biotech.denih.govfrontiersin.orgresearchgate.netannualreviews.org Peptides containing the RGD sequence are widely studied for their roles in cell adhesion, migration, and tissue engineering. iris-biotech.denih.govfrontiersin.orgresearchgate.netannualreviews.org this compound can serve as a precursor for synthesizing RGD-containing peptides and peptidomimetics, providing the protected aspartic acid residue required for the RGD sequence. nih.govfrontiersin.org The synthesis of RGD peptides often involves solid-phase or solution-phase peptide synthesis techniques where protected amino acids like this compound are coupled sequentially. nih.gov RGD-modified polymers and cyclic RGD peptides have been developed to enhance cell adhesion and stability. iris-biotech.defrontiersin.orgresearchgate.net

Development of Peptide-Based Enzyme Inhibitors

Peptide-based enzyme inhibitors are a significant class of therapeutic agents. peptide.co.jpmdpi.com this compound can be incorporated into peptides designed to inhibit various enzymes, including proteases. peptide.co.jpmdpi.com The aspartic acid residue is often found in the active sites of aspartic proteases and can play a critical role in substrate binding and catalysis. mdpi.com Peptides containing aspartic acid, synthesized using protected precursors like this compound, can be designed to mimic enzyme substrates or transition states, thereby acting as inhibitors. peptide.co.jpmdpi.comgenscript.com Research involves designing inhibitors by choosing amino acid sequences near the natural substrate cleavage site and introducing modifications to enhance stability and activity. peptide.co.jpdiva-portal.org

Biological Activity and Mechanistic Investigations of Z Asp Oh Conjugates

Enzyme Inhibition Studies of Z-Asp-OH Derivatives

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, with a notable focus on proteases. These studies highlight the potential of incorporating the Z-Asp moiety into peptidic or peptidomimetic structures to confer inhibitory activity. apexbt.comsigmaaldrich.comnih.govpnas.org

Mechanism of Action of this compound Derived Inhibitors

The mechanism of action for this compound derived inhibitors is largely dependent on the specific enzyme target. However, many potent inhibitors function by interacting directly with the enzyme's active site, often involving a reactive group that forms a covalent bond or engages in tight binding interactions. sigmaaldrich.comnih.gov

Serine proteases are characterized by a catalytic triad (B1167595) typically consisting of aspartate, histidine, and serine residues in their active site. mdpi.comwikipedia.orgnih.gov The serine hydroxyl group acts as a nucleophile, attacking the peptide bond of the substrate. mdpi.comwikipedia.org While this compound derivatives are more prominently known for targeting cysteine proteases, the design principles for serine protease inhibitors often involve mimicking the transition state of the substrate or targeting the catalytic residues. nih.govwikipedia.org Some inhibitors can exhibit activity against both serine and cysteine proteases. frontiersin.org

A significant area of research for this compound derivatives is the inhibition of cysteine proteases, particularly caspases. apexbt.cominvivogen.comebi.ac.ukontosight.aidrugbank.com Cysteine proteases utilize an active site cysteine residue as the primary nucleophile in peptide bond cleavage. frontiersin.orgnih.govresearchgate.net Inhibitors targeting these enzymes often contain a reactive group, such as a fluoromethyl ketone or aldehyde, that can covalently modify the active site cysteine, leading to irreversible inhibition. ebi.ac.ukontosight.aigoogle.com This covalent modification prevents the enzyme from carrying out its catalytic function.

Targeting Serine Proteases

Specific Examples of Z-Asp-Derived Enzyme Inhibitors (e.g., Caspase Inhibitors like Z-VAD-FMK)

One of the most well-known Z-Asp-derived inhibitors is Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone). apexbt.cominvivogen.comebi.ac.ukontosight.aidrugbank.comciteab.comresearchgate.net Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor. invivogen.comontosight.ai It inhibits a broad range of caspases, including human caspase-1 to -10 (with the exception of caspase-2) and murine caspases like caspase-1, -3, and -11. invivogen.com Its mechanism involves the irreversible binding to the catalytic site of caspases, which are cysteine proteases central to apoptosis and inflammation. invivogen.comebi.ac.ukontosight.ai

Another example is Z-Asp-CH2-DCB (benzyloxycarbonyl-Asp-CH2OC(O)-2,6-dichlorobenzene), an aspartate-based inhibitor shown to preferentially inhibit interleukin-1 beta-converting enzyme (ICE), also known as caspase-1. nih.gov This inhibitor was found to block apoptotic cell death induced by various agents in human myeloid leukemia U937 cells, suggesting the involvement of ICE or ICE-like proteases in a common apoptotic pathway in these cells. nih.gov Aza-Asp derivatives have also been identified as effective inhibitors of caspases-3 and -6. nih.gov

Enzyme Kinetics and Binding Affinity Investigations

Studies investigating the enzyme kinetics and binding affinity of this compound derivatives provide insights into their potency and mechanism of interaction with target enzymes. Kinetic parameters such as inhibition constants (Ki), Michaelis constant (Km), and maximum velocity (Vmax) are used to characterize inhibitor activity. nih.govkhanacademy.org Binding affinity is often quantified by dissociation constants (Kd), representing the strength of the inhibitor-enzyme interaction. pnas.orgnih.govacs.org

For Z-VAD-FMK, half-times for inhibition at 1 micromolar concentration have been reported for various caspases, indicating differing rates of inhibition across the caspase family. ebi.ac.uk

| Caspase | Half-time for Inhibition at 1 µM (s) ebi.ac.uk |

| Caspase-1 | 2.5 |

| Caspase-2 | 2400 |

| Caspase-3 | 43 |

| Caspase-4 | 130 |

| Caspase-5 | 5.3 |

| Caspase-6 | 98 |

| Caspase-7 | 39 |

| Caspase-8 | 2.5 |

| Caspase-9 | 3.9 |

These kinetic data demonstrate that Z-VAD-FMK exhibits potent and relatively rapid inhibition of several caspases, with particularly fast inhibition observed for caspase-1 and caspase-8. ebi.ac.uk

Modulation of Cellular Pathways by this compound Containing Compounds

Compounds containing the Z-Asp moiety, particularly caspase inhibitors like Z-VAD-FMK, have been shown to modulate various cellular pathways, predominantly those involving protease activity. The primary impact of Z-VAD-FMK is the inhibition of caspases, which are key executioners of apoptosis (programmed cell death). apexbt.cominvivogen.comontosight.airesearchgate.net By inhibiting caspase activity, Z-VAD-FMK can block the induction of apoptosis, leading to increased cell survival in various cell types. invivogen.comontosight.ai

Beyond apoptosis, Z-VAD-FMK has also been shown to block inflammasome activation, a process mediated by caspase-1. invivogen.com Inhibition of caspase-1 prevents the processing of pro-inflammatory cytokines like IL-1β and IL-18, thereby influencing inflammatory responses. invivogen.comaai.org Studies have indicated that Z-VAD-FMK administration can reduce inflammation in experimental models. invivogen.comaai.org

Apoptosis Pathway Modulation

Apoptosis, or programmed cell death, is a fundamental biological process crucial for development and tissue homeostasis. Dysregulation of apoptosis is implicated in various diseases. This compound derived compounds, particularly peptide-based inhibitors, have been shown to modulate apoptotic pathways, primarily through the inhibition of caspases.

Caspase Inhibition and Cell Protection (e.g., in Cryopreservation)

Caspases are a family of cysteine proteases that play critical roles in initiating and executing apoptosis. Inhibitors targeting caspases have been developed to prevent unwanted cell death. Several this compound derived peptides function as potent caspase inhibitors. For instance, Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluromethylketone) is a well-characterized pan-caspase inhibitor uni.lunih.govneobioscience.comvwr.comvwr.com. Another significant inhibitor is Z-DEVD-FMK, which targets DEVD-dependent caspases like caspase-3 and caspase-7 neobioscience.comnih.gov. The structure of Z-DEVD-FMK includes the Z-Asp(OMe) moiety neobioscience.com. Z-Asp-CH2-DCB (Z-Asp-2,6-dichlorobenzoyloxymethylketone) is also recognized as an irreversible broad-spectrum caspase inhibitor.

These caspase inhibitors have demonstrated protective effects on cells by attenuating apoptosis in various experimental settings. For example, Z-Asp-CH2-DCB has been shown to inhibit hypoxia-induced apoptosis. In the context of cryopreservation, a process that can induce significant cell damage partly through apoptosis, this compound derived caspase inhibitors have shown promise. Studies have indicated that using caspase inhibitors like Z-VAD-FMK and Z-DEVD-FMK can help reduce cryoinjury-induced apoptosis and improve cell viability or enhance the proliferation potential of cells following thawing neobioscience.com. For instance, supplementing post-thaw media with Z-DEVD-FMK enhanced the proliferation potential of frozen cells and provided protection against reactive oxygen species generation and apoptosis after cryo-thawing neobioscience.com.

Impact on Cell Proliferation and Viability

Beyond their role in apoptosis inhibition, this compound derivatives and conjugates can influence cell proliferation and viability. The impact varies depending on the specific derivative and cell type. For example, Z-Asp-CH2-DCB has been shown to reduce T-cell proliferation in stimulated peripheral blood mononuclear cells in a dose-dependent manner. Research on Z-Asp(OBzl)-OH derivatives has indicated that these compounds can exhibit cytotoxicity against certain cancer cell lines by inhibiting cell viability. This suggests a potential application in cancer therapy by limiting uncontrolled cell growth.

Signaling Pathway Regulation

The modulation of cellular processes by this compound conjugates can involve the regulation of various signaling pathways. Caspase activity itself is an integral part of apoptotic signaling cascades nih.gov. Inhibitors like Z-DEVD-FMK have been implicated in modulating cytokine-impelled apoptosis, potentially through influencing pathways such as NF-κB and AP-1 nih.gov. Furthermore, aspartic acid-based enzymes are recognized as a family of protein phosphatases, which play crucial roles in regulating diverse signaling pathways by controlling protein phosphorylation. While the direct involvement of this compound conjugates in regulating a wide array of signaling pathways is an area of ongoing research, their impact on caspase-dependent apoptosis pathways and potential interactions with phosphatase activities highlight their influence on cellular signaling networks.

Antimicrobial Activity of this compound Derivatives

The increasing global concern regarding antimicrobial resistance has driven the search for new antibacterial agents with novel mechanisms of action. This compound derivatives and conjugates have emerged as potential candidates in this field, exhibiting antimicrobial properties against various pathogens.

Evaluation Against Multi-Drug Resistant Organisms

This compound derivatives have been evaluated for their effectiveness against a range of microorganisms, including multi-drug resistant strains that pose significant clinical challenges. Studies have shown that certain metal complexes formed with Z-Asp(OBzl)-OH demonstrate potent activity against pathogens, with efficacy comparable to established antibiotics. Additionally, investigations into amino acid and peptide derivatives of mycophenolic acid, including those incorporating aspartic acid, have shown antibacterial activity, including against Methicillin-resistant Staphylococcus aureus (MRSA). The exploration of this compound derivatives in the context of multi-drug resistant organisms highlights their potential in addressing critical unmet medical needs in infectious diseases.

Other Biological Effects and Potential Therapeutic Applications

Beyond their fundamental chemical properties and roles in synthesis, this compound conjugates and other amino acid derivatives have been explored for broader biological effects, particularly in the context of enhancing physical and mental capabilities medchemexpress.comchemsrc.commedchemexpress.com. These potential applications are primarily discussed in the context of their use as ergogenic dietary substances medchemexpress.comchemsrc.commedchemexpress.com.

Influence on Secretion of Anabolic Hormones

Amino acid derivatives, such as this compound, are reported to influence the secretion of anabolic hormones medchemexpress.comchemsrc.commedchemexpress.com. This influence is a key aspect of their consideration as ergogenic supplements, substances intended to enhance physical performance, stamina, or recovery medchemexpress.comchemsrc.commedchemexpress.com. While the precise mechanisms by which this compound conjugates exert this effect are not detailed in the immediately available information, the broader category of amino acid derivatives is associated with modulating hormonal pathways medchemexpress.comchemsrc.commedchemexpress.com.

Impact on Mental Performance and Exercise-Induced Muscle Damage

This compound conjugates and other amino acid derivatives are also reported to have an impact on mental performance, particularly during stress-related tasks medchemexpress.comchemsrc.commedchemexpress.com. Furthermore, they are associated with the prevention of exercise-induced muscle damage medchemexpress.comchemsrc.commedchemexpress.com. Exercise-induced muscle damage (EIMD) is characterized by structural changes in muscle fibers, including damage to myofibrils and Z-line streaming, and can lead to decreased force production and muscular endurance olemiss.edunih.gov. The reported effect of this compound conjugates in preventing such damage contributes to their perceived benefits as ergogenic aids medchemexpress.comchemsrc.commedchemexpress.com. The mechanism underlying the reported impact on mental performance during stress is not explicitly detailed in the provided sources, but the general classification as ergogenic substances suggests a potential role in supporting cognitive function under demanding conditions medchemexpress.comchemsrc.commedchemexpress.com.

Structure Activity Relationship Sar Studies of Z Asp Oh Derivatives

Impact of Z-Group and Aspartic Acid Moiety on Biological Activity

The Z-group (Benzyloxycarbonyl) is a common protecting group in peptide synthesis, typically removed under acidic conditions or by hydrogenolysis. The aspartic acid moiety provides a chiral center and two carboxylic acid functionalities (α and β), which can be free or protected, contributing significantly to the molecule's properties and interactions.

Conformational Analysis and its Relation to Activity

Influence of Side-Chain Modifications on Peptide and Peptidomimetic Activity

Modifications to the side chain of the aspartic acid moiety in Z-Asp-OH derivatives are frequently employed to alter the physicochemical properties, stability, and biological activity of resulting peptides and peptidomimetics.

Modifications of the Aspartic Acid Side Chain (e.g., -OtBu, -OBzl)